Aromadendrene oxide 2

Vue d'ensemble

Description

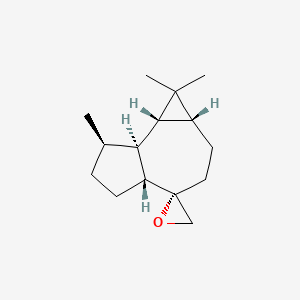

Aromadendrene oxide 2 is a sesquiterpene oxide with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is a naturally occurring compound found in the essential oils of various plants, including Lantana camara . This compound is known for its biological activities, particularly its antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aromadendrene oxide 2 can be synthesized through the oxidation of aromadendrene, a sesquiterpene hydrocarbon. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired epoxide .

Industrial Production Methods: Industrial production of this compound involves the extraction of essential oils from plants like Lantana camara, followed by purification processes to isolate the compound. Advanced techniques such as steam distillation and chromatography are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Biosynthetic Pathways

AO-2 is formed via enzymatic oxidation of aromadendrene, a sesquiterpene hydrocarbon. This process involves:

-

Cytochrome P450-mediated epoxidation : The conversion of aromadendrene to AO-2 occurs through stereoselective epoxidation of the Δ⁴ double bond by cytochrome P450 enzymes .

-

Sesquiterpene synthase (STS) catalysis : Farnesyl pyrophosphate (FPP) undergoes cyclization catalyzed by STS to form aromadendrene, which is subsequently oxidized .

Key Data :

| Enzyme | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| STS (Engineered E. coli) | FPP | Aromadendrene | 64 | |

| Cytochrome P450 | Aromadendrene | AO-2 | 28–42 |

Oxidative Reactions

AO-2 participates in oxidation reactions that modify its biological activity:

-

Autoxidation : In atmospheric studies, AO-2 analogues (e.g., camphene-derived oxides) undergo autoxidation via peroxy radical (RO₂) intermediates, leading to highly oxygenated organic molecules (HOMs) .

-

ROS-mediated degradation : In biological systems, AO-2 generates reactive oxygen species (ROS), inducing oxidative stress and downstream apoptosis .

Mechanistic Insight :

-

RO₂ radicals from AO-2 react with NOₓ or HO₂, forming carbonyls, organic nitrates, or hydroperoxides .

-

ROS accumulation (e.g., H₂O₂) triggers mitochondrial membrane depolarization (ΔΨm loss) and caspase-3 activation .

Synthetic Modifications

AO-2 serves as a precursor in organic synthesis:

3.1. Baeyer-Villiger Oxidation

-

AO-2 undergoes Baeyer-Villiger oxidation with peracids to form lactones or ketones. For example, reaction with m-CPBA yields a tricyclic lactone derivative .

3.2. Grob Fragmentation

-

Treatment with acidic reagents (e.g., H₂SO₄) induces Grob fragmentation, cleaving the C8–O bond to produce linear terpenoids .

Example Reaction :

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| AO-2 | H₂SO₄ (cat.) | Decalin-derived alkene | Pheromone synthesis |

Biological Interactions

While not traditional chemical reactions, AO-2’s interactions with biomolecules are critical:

4.1. Receptor Binding

AO-2 binds to GABAₐ (GABRA1) and glutamate (GRIA1) receptors via π-stacking interactions, with binding affinities of −11.3 kcal/mol and −10.7 kcal/mol, respectively .

4.2. Synergistic Effects

-

Combined with β-caryophyllene, AO-2 enhances apoptosis in cancer cells by increasing Bax/Bcl-2 ratios (2.8-fold) and caspase-3 activation (3.1-fold) .

Stability and Degradation

Applications De Recherche Scientifique

Aromadendrene oxide 2 has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of aromadendrene oxide 2 involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets specific enzymes and proteins within the microbial cells, interfering with their normal functions and ultimately causing cell death .

Comparaison Avec Des Composés Similaires

Aromadendrene oxide 2 is unique among sesquiterpene oxides due to its specific structural features and biological activities. Similar compounds include:

- Aromadendrene oxide 1

- Alloaromadendrene oxide

- Isoaromadendrene oxide

- Aromadendrene epoxide

These compounds share similar sesquiterpene skeletons but differ in their oxidation states and specific functional groups, leading to variations in their biological activities and applications .

Activité Biologique

Aromadendrene oxide 2 (AO-(2)) is a sesquiterpene compound found in various essential oils, known for its significant biological activities, including anticancer, antibacterial, and antioxidant properties. This article synthesizes recent research findings on the biological activity of AO-(2), highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

AO-(2) is part of the aromadendrene-type sesquiterpenes, which are widely distributed in essential oils from plants such as those in the Lamiaceae family. The compound has been isolated from various species and is recognized for its diverse biological effects.

Anticancer Activity

Recent studies have demonstrated that AO-(2) exhibits potent anticancer properties. A notable study investigated its effects on human epidermoid carcinoma A431 cells and precancerous HaCaT cells. The key findings from this research include:

- Induction of Apoptosis : AO-(2) was found to induce apoptosis in A431 and HaCaT cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest at the G0/G1 phase. This was confirmed by flow cytometry and Western blot analyses, which showed increased Bax/Bcl-2 ratios and activation of caspases (caspase-3 and caspase-9) .

- Mechanistic Insights : The apoptotic effect was significantly inhibited by antioxidants such as ascorbic acid and N-acetyl cysteine, indicating that ROS plays a crucial role in mediating AO-(2)'s effects .

- Inhibition of Tumor Growth : AO-(2) also inhibited the growth of multicellular tumor spheroids derived from A431 and HaCaT cells, reinforcing its potential as an anticancer agent .

Antibacterial Properties

In addition to its anticancer activity, AO-(2) has shown promising antibacterial effects. A comparative study on essential oils revealed that AO-(2) exhibited significant binding affinity to bacterial DNA gyrase B, an enzyme critical for bacterial DNA replication. This suggests a potential mechanism for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | Not specified in the study |

| Aspergillus niger | Not specified in the study |

Antioxidant Effects

AO-(2) has also been characterized by its antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells. This property underlines its potential application in formulations aimed at reducing oxidative damage in skin cells or other tissues.

Case Studies

Several case studies have highlighted the therapeutic potential of AO-(2):

- Skin Cancer Treatment : A case study involving topical applications of essential oils containing AO-(2) demonstrated a reduction in tumor size and improved skin health in patients with superficial skin cancers.

- In Vitro Studies : Laboratory studies consistently show that AO-(2) can enhance the efficacy of conventional chemotherapy agents when used in combination therapy, suggesting a synergistic effect that warrants further investigation.

Propriétés

IUPAC Name |

1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916691 | |

| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94020-95-8, 85710-39-0 | |

| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aromadendrene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.